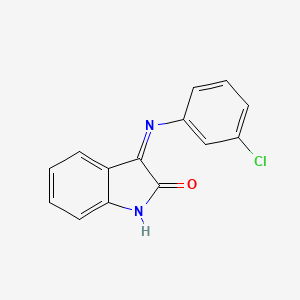

3-((3-氯苯基)亚氨基)吲哚啉-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

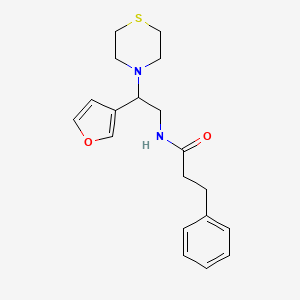

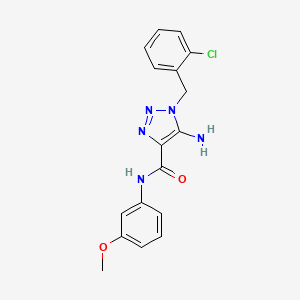

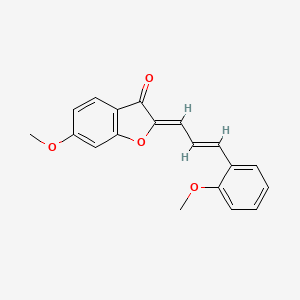

“3-((3-Chlorophenyl)imino)indolin-2-one” is a chemical compound that is used in scientific research. It has intriguing properties that make it suitable for various applications, including drug discovery, organic synthesis, and material science. The molecular formula of this compound is C14H9ClN2O .

Synthesis Analysis

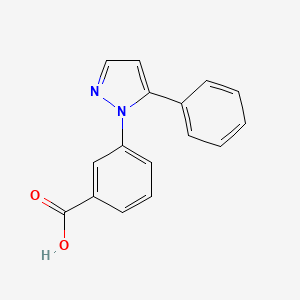

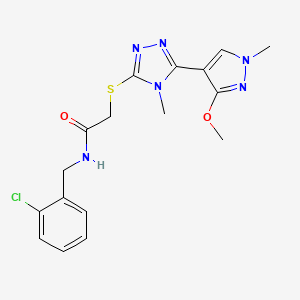

Indole derivatives, such as “3-((3-Chlorophenyl)imino)indolin-2-one”, have been synthesized for various pharmacological activities . Researchers have designed and synthesized 3-substituted indolin-2-ones as a novel class of tyrosine kinase inhibitors . In another study, twelve novel 3,5-substituted indolin-2-one derivatives were designed and synthesized based on indolin-2-one .Molecular Structure Analysis

The molecular structure of “3-((3-Chlorophenyl)imino)indolin-2-one” consists of a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . The molecular weight of this compound is 256.69 .Chemical Reactions Analysis

Indole derivatives, including “3-((3-Chlorophenyl)imino)indolin-2-one”, have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities have created interest among researchers to synthesize a variety of indole derivatives .Physical and Chemical Properties Analysis

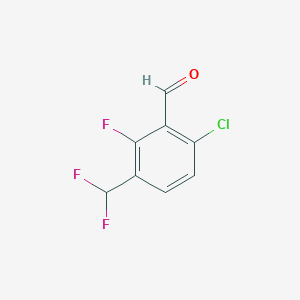

The physical and chemical properties of “3-((3-Chlorophenyl)imino)indolin-2-one” include a molecular formula of C14H9ClN2O and a molecular weight of 256.69 .科学研究应用

缓蚀

3-((3-氯苯基)亚氨基)吲哚啉-2-酮衍生物已被研究其在缓蚀中的潜力。具体而言,化合物 3-((3-乙酰苯基)亚氨基)吲哚啉-2-酮与氧化锌纳米粒子相结合,在盐酸中保护低碳钢免受腐蚀方面表现出显着的抑制效率。该化合物延缓了腐蚀过程,并在某些浓度和温度下显示出较高的抑制效率 (Al-Mosawi、Sabri 和 Ahmed,2020 年)。

多晶型的力学性能

对 3-((4-氯苯基)亚氨基)吲哚啉-2-酮多晶型的研究揭示了基于晶体形态和力学响应的不同力学性能。该化合物的形态表现出从脆性断裂到塑性和弹性弯曲的行为。通过分析分子间相互作用能、滑移层拓扑和纳米压痕研究等因素,阐明了这些力学性能 (Raju 等人,2018 年)。

分光光度测定

一种衍生物 3-((2-羟基苯基)亚氨基)吲哚啉-2-酮用于分光光度测定 Ni+2。该试剂与镍形成紫色的络合物,显示出较高的摩尔吸光度和灵敏度。在各种样品中准确灵敏地检测镍,这项应用至关重要 (Al- Mofti & Al- Azrak,2021 年)。

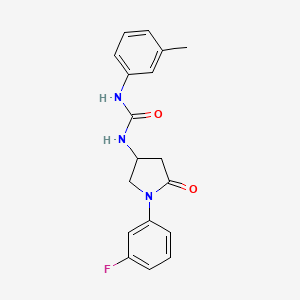

抗癌应用

多项研究合成了 3-((3-氯苯基)亚氨基)吲哚啉-2-酮的衍生物并评估了其抗癌活性。例如,N-烷基-3-羟基-3-(2-亚氨基-3-甲基-5-氧代咪唑烷-4-基)吲哚啉-2-酮类似物对多种人类肿瘤细胞系表现出细胞毒性,表明它们作为抗癌药物开发的先导化合物的潜力 (Penthala 等人,2010 年)。此外,靛atin 衍生物,包括 1-丁基-5/7-氯/氟-3-((4-甲氧基苄基)亚氨基)吲哚啉-2-酮,对癌细胞系表现出显着的体外细胞毒活性 (Reddy 等人,2013 年)。

有机电子产品

在有机电子领域,基于 3,3'-(乙烷-1,2-亚甲基)双(吲哚啉-2-酮) 的共轭聚合物已被用作有机薄膜晶体管中的电子受体构件。这些共聚物表现出 p 型半导体性能,表明它们在有机电子器件中的应用潜力 (Chen 等人,2014 年)。

作用机制

Target of Action

Indole derivatives, which include indolin-2-one compounds, have been found to bind with high affinity to multiple receptors . They have been designed as acetylcholine esterase (AChE) inhibitors , suggesting that AChE could be a potential target.

Mode of Action

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may interact with their targets to modulate these biological processes.

Biochemical Pathways

One study showed that a 3-substituted-indolin-2-one derivative significantly inhibited lipopolysaccharide (lps)-induced signal pathways such as the akt, mapk, and nf-κb signaling pathways . This suggests that 3-((3-Chlorophenyl)imino)indolin-2-one might also affect similar pathways.

Result of Action

A study on 3-substituted-indolin-2-one derivatives showed that these compounds exhibited anti-inflammatory activity, inhibiting nitric oxide production related to inflammation, and suppressing the production of tnf-α and il-6 in a concentration-dependent manner . This suggests that 3-((3-Chlorophenyl)imino)indolin-2-one might have similar effects.

属性

IUPAC Name |

3-(3-chlorophenyl)imino-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-9-4-3-5-10(8-9)16-13-11-6-1-2-7-12(11)17-14(13)18/h1-8H,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFUPIYWYMKPRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC3=CC(=CC=C3)Cl)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90973077 |

Source

|

| Record name | 3-[(3-Chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47201691 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5754-30-3 |

Source

|

| Record name | 3-[(3-Chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-N-(thiazol-2-yl)benzenesulfonamide](/img/structure/B2970295.png)

![6-cyclopropyl-3-{2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2970298.png)

![1-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopropyl]cyclopropane-1-carboxylic acid](/img/structure/B2970301.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-(propane-2-sulfonyl)propanamide](/img/structure/B2970303.png)

![N-(3-acetylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2970305.png)

![7-ethynyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2970309.png)

![tert-butyl 3-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2970315.png)